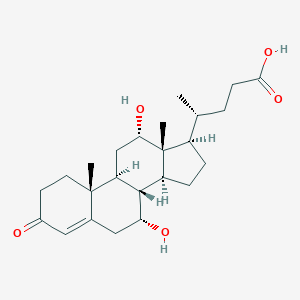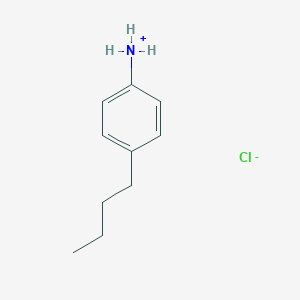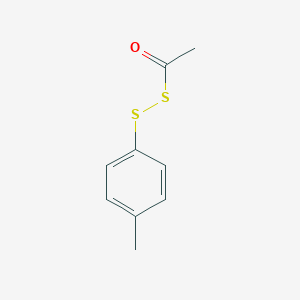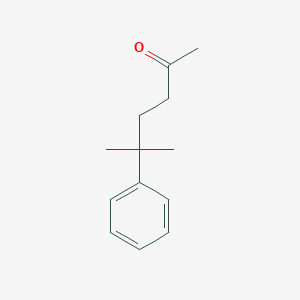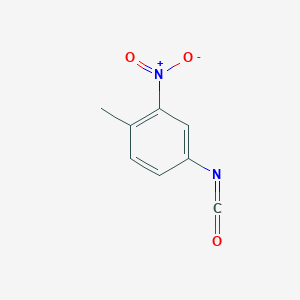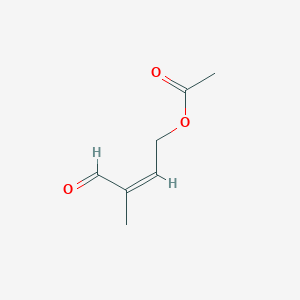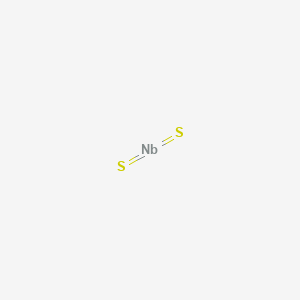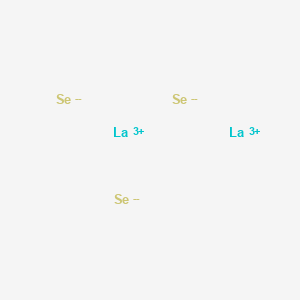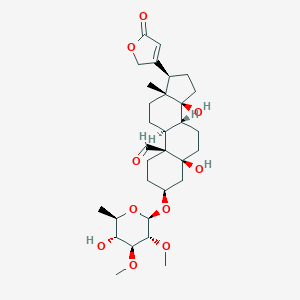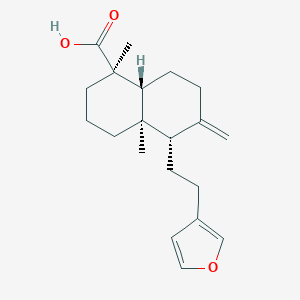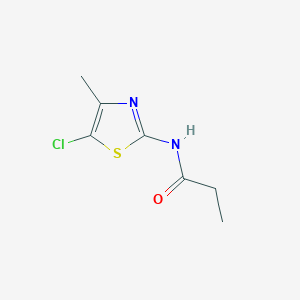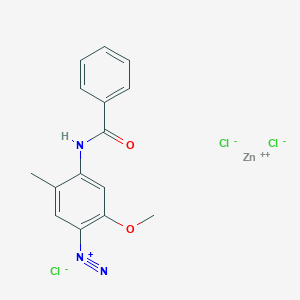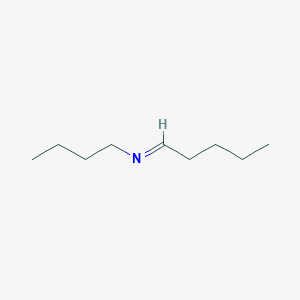
1-Butanamine, N-pentylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-pentylidene-, also known as N-pentylidene-1-butanamine or PBA, is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in scientific research. PBA has gained significant attention due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of PBA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept an electron pair. PBA can form a complex with various molecules, such as aldehydes and ketones, through the formation of a covalent bond. This interaction can lead to the formation of chiral compounds, which have important applications in the pharmaceutical industry.
Efectos Bioquímicos Y Fisiológicos
PBA has been studied for its biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro, which suggests its potential use in cancer therapy. PBA has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, which makes it a potential candidate for the development of antibacterial agents. Additionally, PBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. PBA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, PBA has some limitations. It is highly reactive and can form by-products, which can complicate the analysis of experimental results. Additionally, PBA can be toxic and should be handled with care.
Direcciones Futuras
For PBA research include the development of new synthetic routes, investigation of potential applications in the treatment of diseases, and further investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of PBA involves the reaction between butan-1-amine and pentanal in the presence of an acid catalyst. The reaction produces PBA as the main product, along with other by-products. The purity of PBA can be improved by using different purification techniques, such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
PBA has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the synthesis of chiral amines, which are important building blocks in the pharmaceutical industry. PBA has also been used as a ligand in asymmetric catalysis, which is a crucial step in the synthesis of various organic compounds. Additionally, PBA has been used as a reagent in the preparation of new materials, such as metal-organic frameworks and covalent organic frameworks.
Propiedades
Número CAS |
10599-77-6 |
|---|---|
Nombre del producto |
1-Butanamine, N-pentylidene- |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-butylpentan-1-imine |
InChI |
InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
DQUFJSBUTDTRNC-UHFFFAOYSA-N |
SMILES |
CCCCC=NCCCC |
SMILES canónico |
CCCCC=NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




